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Compound of Interest

Compound Name: Fmoc-Dab(Fmoc)-OH

Cat. No.: B613344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Nα,Nγ-

bis(9-fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid, commonly referred to as Fmoc-
Dab(Fmoc)-OH. This doubly protected amino acid derivative is a valuable building block in

solid-phase peptide synthesis (SPPS) for the introduction of a diaminobutyric acid residue with

a protected side chain, enabling the synthesis of complex peptides and peptidomimetics. This

guide details the synthetic pathway, experimental protocols, and relevant analytical data.

Synthetic Strategy
The synthesis of Fmoc-Dab(Fmoc)-OH is typically approached as a two-step process. The first

step involves the preparation of the key intermediate, Nα-(9-fluorenylmethoxycarbonyl)-L-2,4-

diaminobutyric acid (Fmoc-Dab-OH). The second step is the protection of the side-chain amino

group with a second Fmoc group.

A common and efficient route to the intermediate Fmoc-Dab-OH starts from the readily

available Fmoc-L-glutamine (Fmoc-Gln-OH) through a Hofmann rearrangement. The

subsequent N-protection of the side-chain amine of Fmoc-Dab-OH with an Fmoc-reagent yields

the final product.

Experimental Protocols
Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH
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This protocol is adapted from methodologies described in the patent literature, which outlines a

robust and scalable synthesis of the intermediate.[1]
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Caption: Synthesis of Fmoc-Dab-OH via Hofmann Rearrangement.

Materials:

Fmoc-L-Gln-OH

Iodobenzene diacetate (DiPa)

Ethyl acetate

Acetonitrile

Water

Hydrochloric acid (for work-up)

Sodium bicarbonate solution (for work-up)

Brine (for work-up)

Anhydrous sodium sulfate (for drying)

Procedure:
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In a suitable reaction vessel, prepare a suspension of Fmoc-L-Gln-OH (1.0 eq) in a 2:1:1

(v/v/v) mixture of ethyl acetate, acetonitrile, and water.

To this suspension, add iodobenzene diacetate (DiPa) (1.1 - 1.2 eq).

Stir the reaction mixture vigorously at room temperature (20-30 °C) for 48 to 72 hours. The

progress of the reaction can be monitored by an appropriate analytical technique such as

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove

the organic solvents.

Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

The crude Fmoc-Dab-OH can be further purified by recrystallization or column

chromatography if necessary.

Synthesis of Fmoc-Dab(Fmoc)-OH from Fmoc-Dab-OH
This section provides a representative protocol for the final N-protection step. The choice of the

Fmoc-reagent (Fmoc-Cl or Fmoc-OSu) and the base can be critical to the success of the

reaction, with Fmoc-OSu often being preferred to minimize the formation of dipeptide

impurities.[2]

Reaction Scheme:
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Fmoc-Dab-OH

Fmoc-Dab(Fmoc)-OH

N-Fmoc Protection
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Caption: Final N-Fmoc protection step.

Materials:

Fmoc-Dab-OH

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethoxycarbonyl

chloride (Fmoc-Cl)

Sodium bicarbonate or Triethylamine (Et3N)

1,4-Dioxane

Water

Dichloromethane (DCM)

Hydrochloric acid (for work-up)

Brine (for work-up)

Anhydrous sodium sulfate (for drying)

Procedure:

Dissolve Fmoc-Dab-OH (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

Add sodium bicarbonate (2.0-3.0 eq) to the solution and stir until dissolved.
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In a separate flask, dissolve Fmoc-OSu (1.0-1.2 eq) in 1,4-dioxane.

Add the Fmoc-OSu solution dropwise to the Fmoc-Dab-OH solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction by TLC or HPLC.

After completion, remove the dioxane under reduced pressure.

Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to

remove unreacted Fmoc-OSu and byproducts.

Acidify the aqueous layer to pH 2-3 with cold 1 M hydrochloric acid, which should result in

the precipitation of the product.

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to

yield Fmoc-Dab(Fmoc)-OH.

The product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane).

Quantitative Data
The following table summarizes the quantitative data for the synthesis of the intermediate,

Fmoc-Dab-OH, as reported in the literature.[1] Data for the final product is based on typical

values for high-purity commercial products.

Parameter Fmoc-Dab-OH Fmoc-Dab(Fmoc)-OH

Starting Material Fmoc-Gln-OH Fmoc-Dab-OH

Yield 72-87% Data not available

Purity (HPLC) >98% >98%

Molecular Formula C₁₉H₂₀N₂O₄ C₃₄H₃₀N₂O₆

Molecular Weight 340.38 g/mol 562.62 g/mol

Melting Point Not reported 187-191 °C
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Analytical Characterization
The structural confirmation of Fmoc-Dab(Fmoc)-OH is typically achieved through

spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Fmoc-Dab(Fmoc)-OH is expected to show characteristic signals for

the two Fmoc protecting groups, as well as the protons of the diaminobutyric acid backbone.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

~12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

~7.2-7.9 ppm (m, 16H): Aromatic protons of the two Fmoc groups.

~4.1-4.4 ppm (m, 6H): Protons of the -CH₂-O- and -CH- of the Fmoc groups.

~3.8-4.0 ppm (m, 1H): α-proton of the Dab backbone.

~2.9-3.2 ppm (m, 2H): γ-protons of the Dab backbone.

~1.8-2.1 ppm (m, 2H): β-protons of the Dab backbone.

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the

specific instrument used. The presence of two distinct sets of Fmoc proton signals may be

observed depending on the rotational freedom and symmetry of the molecule.

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular

weight of the final product.

Expected [M+H]⁺: m/z 563.22

Expected [M+Na]⁺: m/z 585.20
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Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow for the synthesis and characterization of

Fmoc-Dab(Fmoc)-OH.
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Step 1: Intermediate Synthesis

Step 2: Final Product Synthesis

Analysis
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Caption: Overall workflow for the synthesis and analysis of Fmoc-Dab(Fmoc)-OH.
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Conclusion
This technical guide provides a detailed framework for the synthesis of Fmoc-Dab(Fmoc)-OH,

a key building block for advanced peptide synthesis. The described two-step synthetic route,

starting from Fmoc-L-glutamine, offers a practical and efficient method for obtaining the target

molecule. The provided experimental protocols and analytical data will be a valuable resource

for researchers and professionals in the fields of chemistry and drug development. It is

recommended to perform small-scale trial reactions to optimize the conditions for the final N-

protection step in your specific laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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